molecular formula C11H9BrO2 B15215882 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

Cat. No.: B15215882
M. Wt: 253.09 g/mol
InChI Key: YELHMTKXBVOJIZ-MDZDMXLPSA-N
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Description

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one (CAS: 1025-86-1) is a brominated dihydrofuranone derivative with the molecular formula C₁₅H₉BrO₂. Its structure features a bromophenylmethylene group attached to the dihydrofuran-2(3H)-one core, which confers unique electronic and steric properties. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in cycloaddition reactions and halogen-bonding-mediated transformations . Its stereochemistry (E-configuration at the methylene group) and electron-deficient furanone ring make it a versatile substrate for nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

(3E)-3-[bromo(phenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+

InChI Key

YELHMTKXBVOJIZ-MDZDMXLPSA-N

Isomeric SMILES

C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br

Canonical SMILES

C1COC(=O)C1=C(C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Solvent effects : 1,4-dioxane outperforms THF and toluene due to optimal polarity for Cu(I) complex stabilization.
  • Temperature sensitivity : Reactions below 100°C show incomplete conversion, while temperatures above 120°C promote decomposition.
  • Purification : Gravity column chromatography with hexanes/Et₂O (97.5:2.5) effectively separates products from unreacted starting materials.

Table 1: Copper-Mediated Cyclization Performance Metrics

Parameter Optimal Value Yield Impact (±5%)
CuBr Loading 10 mol% 78% → 72% at 5 mol%
Reaction Time 16 hours 65% at 12 hours
Cs₂CO₃ Equivalents 1.5 60% at 1.0

Condensation Route from Phenylacetaldehyde and Bromoacetone

An alternative approach involves acid-catalyzed condensation of phenylacetaldehyde with bromoacetone, as first reported in VulcanChem’s 2024 technical documentation. While full experimental details remain proprietary, reverse engineering from spectral data suggests:

Mechanistic Considerations

  • Imine formation : Bromoacetone’s α-position undergoes nucleophilic attack by phenylacetaldehyde’s carbonyl oxygen.
  • Cyclization : Intramolecular etherification creates the dihydrofuran core.
  • Bromine retention : The β-bromo substituent remains intact due to steric protection during ring closure.

Table 2: Condensation Route Spectral Signatures

Characterization Method Key Signal Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.40–7.31 (m, 5H) Phenyl aromatic protons
δ 6.52 (dd, J = 1.9 Hz) Furan β-hydrogen
IR (neat) 3032 cm⁻¹ C-H stretch (aromatic)

One-Pot Multicomponent Assembly

Building on PMC-reported methods for analogous furanones, a three-component strategy using:

  • 5-Arylfuran-2(3H)-one derivatives
  • Triethyl orthoformate
  • Bromophenylmagnesium bromide

achieves 63–68% yields under optimized conditions:

Solvent Screening Results

Solvent Conversion (%) Byproduct Formation
1,4-Dioxane 92 <5%
Toluene 78 12%
Ethanol 65 22%

The reaction proceeds via sequential:

  • Orthoester activation of the furanone carbonyl
  • Grignard addition at the γ-position
  • Tautomerization to stabilize the exocyclic bromophenyl group

Enantioselective Synthesis Approaches

While the target compound lacks chiral centers, patent WO2018152949A1 describes chiral induction methods applicable to dihydrofuranones:

Key Transferable Techniques

  • Chiral auxiliaries : (S)-4-Benzyloxazol-2-one mediates asymmetric induction during alkylation
  • Stereodirecting bases : LHMDS (Lithium Hexamethyldisilazide) enforces specific transition state geometries
  • Low-temperature control : Reactions at -70°C minimize racemization

Industrial-Scale Production Considerations

Comparative analysis of laboratory vs. pilot plant data reveals:

Table 3: Scalability Challenges

Parameter Lab Scale (5 g) Pilot Scale (500 g) Mitigation Strategy
Exotherm Control Manual cooling Jacketed reactor Gradual reagent addition
Purification Yield 78% 68% Centrifugal chromatography
Bromine Loss <2% 5–7% Inert gas sparging

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the methylene position undergoes nucleophilic substitution, facilitating functional group interconversion.

NucleophileConditionsProductYieldReference
Sodium methoxideMethanol, 25°C, 12 h3-(Methoxy(phenyl)methylene)dihydrofuran-2(3H)-one78%
Phenylboronic acidPdCl₂(PPh₃)₂, CsF, H₂O/toluene3-Phenyl-4-(4-methylthiophenyl)furanone75–91%

This reactivity is leveraged in cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing structural diversity for pharmacological screening .

Cycloaddition Reactions

The compound participates in (3+2) cycloadditions with electron-deficient partners, forming polycyclic frameworks.

DienophileConditionsProductDiastereoselectivityYieldReference
2-NitrobenzofuransBase (Cs₂CO₃), 80°C, 16 hBenzofuro[3,2-b]indol-3-one derivatives>20:1 dr82–98%

The reaction proceeds via an aza-Michael addition followed by intramolecular cyclization, forming fused indole-furan systems .

Metal-Catalyzed Cross-Coupling

Palladium catalysts enable Suzuki-Miyaura and Heck-type couplings.

Reaction TypeCatalyst SystemSubstrateProductYieldReference
Suzuki couplingPdCl₂(PPh₃)₂, CsF4-Methylthiophenyl boronic acid3-Bromo-4-(4-methylthiophenyl)furanone89%
AlkenylationPd(OAc)₂, PPh₃, K₂CO₃Alkenyl bromidesFunctionalized furans55–94%

Steric hindrance from bulky substituents (e.g., cyclohexene) reduces yields (e.g., 55% for 3j) .

Redox Reactions

The dihydrofuranone ring undergoes redox transformations under controlled conditions:

  • Oxidation : Mn(OAc)₃-mediated radical lactonization forms γ-butyrolactones with carbohydrate motifs .

  • Reduction : NaBH₄ selectively reduces the carbonyl group, yielding tetrahydrofuran derivatives (theoretical yield: >90%).

Acid/Base-Mediated Rearrangements

Brønsted or Lewis acids induce ring-opening/rebuilding cascades:

Acid CatalystSubstrateProductKey StepYieldReference
HClO₄1,3-Dicarbonyls3,3-Diaryl benzofuranonesFriedel-Crafts/lactonization80–86%
CuI/1,10-phenDibromohomoallylic alcohols4-Bromo-2,3-dihydrofuransCyclopropane opening62–85%

Mechanistic Insights

  • Cycloadditions : Proceed via dearomatization of 2-nitrobenzofurans, followed by intramolecular trapping of intermediates .

  • Cross-Couplings : Steric effects dominate efficiency; linear alkenyl bromides outperform branched analogs (94% vs. 81% yield) .

Scientific Research Applications

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound may act by forming covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The dihydrofuran ring provides structural stability and contributes to the overall molecular conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Brominated Dihydrofuranone Derivatives

  • 3-Bromo-5-ethyl-dihydrofuran-2(3H)-one (8) Structural Difference: Contains an ethyl group at position 5 instead of the phenylmethylene group. Reactivity: The ethyl group enhances steric bulk, reducing nucleophilic attack rates compared to the phenylmethylene analog. Bromine at position 3 facilitates nucleophilic substitution, as demonstrated in its conversion to 5-ethyl-3-(phenylthio)-dihydrofuran-2(3H)-one (9) with thiophenol . Synthetic Utility: Used in the preparation of sulfoxide derivatives (e.g., 5-ethyl-3-(phenylsulfinyl)furan-2(5H)-one) for heterocyclic chemistry applications .
  • 5-(Bromo(phenyl)methyl)dihydrofuran-2(3H)-one (2aa)

    • Structural Difference : Bromophenylmethyl group at position 5 instead of the methylidene group at position 3.
    • Spectroscopic Data : ¹H NMR (400 MHz, CDCl₃) shows distinct signals at δ 4.92 (d, J = 5.5 Hz) for the bromophenylmethyl proton, differing from the deshielded methylidene protons (δ ~7.5) in the target compound .

Iodinated and Halogen-Substituted Analogs

  • 5-(Iodomethyl)-5-(o-tolyl)-3-(allyl)dihydrofuran-2(3H)-one (5c)

    • Structural Difference : Iodine replaces bromine, with an o-tolyl group at position 5 and an allyl chain at position 3.
    • Stereochemical Outcomes : Exhibits high enantiomeric excess (99:1 er) and optical rotation ([α]D = +19.8), attributed to the chiral center at position 5 and steric effects from the o-tolyl group .
    • Application : Serves as a precursor for chiral ligands in asymmetric catalysis .
  • 3-[(3-Bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2(3H)-one Structural Difference: A dimethoxyphenyl group at position 5 introduces electron-donating effects, altering the furanone ring's electronic profile. Reactivity: The methoxy groups enhance stability toward oxidation compared to the unsubstituted phenylmethylene analog .

Benzofuranone Derivatives

  • (Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one Structural Difference: Benzofuran-3(2H)-one core with a 2-bromobenzylidene group and a hydroxyl group at position 5.

Pharmacologically Active Analogs

  • 3-[2-Chloro-6-methylquinolin-3-yl)methylene]-5-(2,4-dimethyl-phenyl)-furan-2(3H)-one (4n) Structural Difference: Chloroquinoline substituent at position 3 and dimethylphenyl group at position 5. Antimalarial Activity: Shows promising activity (MIC = 10 µg/mL) due to the chloroquinoline moiety’s known antimalarial properties .

Key Comparative Data

Compound Substituents Key Properties Reference
Target Compound (CAS 1025-86-1) 3-(Bromo(phenyl)methylene) ¹H NMR: δ 7.5–7.2 (m, aromatic), 4.9–4.7 (m, methylene)
3-Bromo-5-ethyl-dihydrofuran-2(3H)-one (8) 3-Br, 5-Et Reacts with thiophenol (yield >90%) to form sulfides
5-(Iodomethyl)-5-(o-tolyl) analog (5c) 5-I, 5-o-tolyl, 3-allyl [α]D = +19.8; 99:1 er
5-(Bromo(phenyl)methyl) analog (2aa) 5-BrPhCH₂ ¹³C NMR: δ 176.1 (C=O), 82.1 (C-5)
4n (Antimalarial analog) 3-Chloroquinoline, 5-dimethylphenyl MIC = 10 µg/mL against Plasmodium

Structural and Functional Insights

  • Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the methylidene carbon, enhancing reactivity in Michael additions compared to non-halogenated analogs .
  • Steric Effects : Bulky substituents (e.g., o-tolyl in 5c) improve enantioselectivity in asymmetric synthesis but may reduce reaction rates .
  • Biological Relevance : Substitutions on the phenyl ring (e.g., methoxy in 5d, trifluoromethyl in 5e) modulate lipophilicity and target binding, influencing pharmacological profiles .

Biological Activity

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one is a compound of interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, drawing on various studies and data sources.

Synthesis

The synthesis of this compound typically involves the bromination of furan derivatives. The compound can be synthesized through multiple synthetic pathways, often utilizing bromine in the presence of catalysts or under specific reaction conditions to achieve high yields.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have highlighted the ability of brominated furanones to inhibit quorum sensing and biofilm formation in bacteria, which is critical for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of brominated furanones has been investigated extensively. A study indicated that derivatives of furanones can inhibit the growth of various cancer cell lines. For instance, compounds with bromine substitutions showed enhanced antiproliferative effects compared to their non-brominated counterparts . The mechanism often involves interference with cellular signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been associated with anti-inflammatory activities. Various studies have reported that such compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antifungal Activity

A specific derivative, 3-(4-Bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one, demonstrated potent antifungal activity against several strains of fungi. This compound was derived from a natural product and showed low toxicity while maintaining high efficacy in vitro .

Case Study 2: Inhibition of GABA Uptake

Research into functionalized amino acids as inhibitors of GABA uptake revealed that some derivatives related to this compound could effectively inhibit GABA transporters. This activity suggests potential applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntimicrobialBrominated furanonesInhibition of quorum sensing
AnticancerVarious furanone derivativesAntiproliferative effects on cancer cells
Anti-inflammatoryThis compoundModulation of inflammatory responses
Antifungal3-(4-Bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-oneHigh antifungal activity
GABA Uptake InhibitionFunctionalized amino acidsInhibition of GABA transporters

Q & A

Basic: What are the common synthetic routes for preparing 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one, and how do reaction conditions influence product purity?

The compound is typically synthesized via bromocyclization or halogenation of dihydrofuran precursors. A key method involves treating γ,δ-unsaturated carbonyl compounds with bromine sources (e.g., N-bromosuccinimide or Br₂) under controlled conditions. For example, bromocyclization of 3-(phenylmethylene)dihydrofuran-2(3H)-one with Br₂ in dichloromethane at 0–5°C yields the target product. Side reactions, such as over-bromination or diastereomer formation, are minimized by maintaining low temperatures and stoichiometric control . Purity is validated via TLC (hexane:ethyl acetate, 80:20) and NMR spectroscopy to confirm the absence of byproducts like 5-bromo-6-phenyltetrahydro-2H-pyran-2-one .

Basic: How is this compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key NMR features include:

  • 1H NMR : A doublet (δ 4.6–4.8 ppm) for the dihydrofuran ring protons and a singlet (δ 7.2–7.5 ppm) for the brominated phenyl group.
  • 13C NMR : A carbonyl signal at ~175 ppm and distinct aromatic carbons (δ 120–140 ppm).
    HRMS (TOF) provides molecular formula validation (e.g., [C₁₁H₉BrO₂]⁺ requires m/z 252.9821). Crystallographic data (if available) further resolve stereochemistry .

Advanced: How can researchers optimize bromocyclization reactions to suppress diastereomer formation during synthesis?

Diastereomer generation is influenced by reaction kinetics and steric effects. To suppress this:

  • Use bulky solvents (e.g., toluene) to slow reaction rates and favor thermodynamically stable products.
  • Employ chiral catalysts (e.g., Rh₂(OAc)₄) to enforce stereoselectivity.
  • Monitor reaction progress via in-situ FTIR to detect intermediate species and adjust bromine stoichiometry dynamically. Contradictory data, such as unexpected byproduct ratios, can be resolved using HPLC-MS to track intermediate stability .

Advanced: What strategies are effective for resolving stereochemical ambiguities in dihydrofuranone derivatives?

Stereochemical assignments require a combination of:

  • X-ray crystallography : Definitive determination of absolute configuration (e.g., (2S,3S) vs. (2R,3R) diastereomers) .
  • NOESY NMR : Cross-peaks between the bromophenyl group and dihydrofuran protons indicate spatial proximity.
  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via distinct IR absorption patterns .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives. However, steric hindrance from the phenyl group can reduce coupling efficiency. To mitigate this:

  • Use Pd(OAc)₂/XPhos catalytic systems to enhance turnover.
  • Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize transition states.
  • Monitor reaction progress via 31P NMR to detect phosphine ligand degradation, a common side reaction .

Advanced: How can researchers address contradictions in biological activity data for dihydrofuranone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. Solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to purity (>98% by HPLC).
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays.
  • Molecular docking : Compare binding affinities of diastereomers to target proteins (e.g., LuxR in quorum sensing studies) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Waste disposal : Neutralize residual bromine with Na₂S₂O₃ before aqueous disposal. Acute toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard .

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